Carbamic acid, ((dimethylamino)iminomethyl)methyl-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv, ethyl ester, monohydrochloride is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its various applications in organic synthesis and industrial processes
Vorbereitungsmethoden
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride involves several steps. One common method is the reaction of carbamic acid derivatives with ethyl alcohol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
Analyse Chemischer Reaktionen
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to various biochemical effects, depending on the enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride can be compared with other similar compounds such as:
Carbamic acid, methyl-, ethyl ester: This compound has a simpler structure and different chemical properties.
Carbamic acid, dimethyl-, ethyl ester: Another derivative with distinct applications and reactivity.
Carbamic acid, [2-(diethylamino)ethyl]-, (2,6-dimethylphenyl)methyl ester, monohydrochloride: A more complex derivative with unique industrial uses.
Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
Eigenschaften
CAS-Nummer |
65086-85-3 |
---|---|
Molekularformel |
C7H16ClN3O2 |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
ethyl N-(N,N-dimethylcarbamimidoyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-5-12-7(11)10(4)6(8)9(2)3;/h8H,5H2,1-4H3;1H |
InChI-Schlüssel |
WUEPKGQRDGYTSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)C(=N)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.